molecular formula C₂₃H₂₃NO₄ B1145251 Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate CAS No. 106176-01-6

Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate

Cat. No.: B1145251
CAS No.: 106176-01-6
M. Wt: 377.43
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a phenethyl carbamate, with additional benzyloxy and hydroxy groups on the phenyl ring. Its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate typically involves the reaction of 3-(benzyloxy)-4-hydroxyphenethylamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    Benzyl carbamate: Lacks the benzyloxy and hydroxy groups, making it less reactive.

    Phenethyl carbamate: Does not have the benzyl group, resulting in different chemical properties.

    Benzyloxyphenethylamine: Similar structure but lacks the carbamate group, affecting its biological activity.

Uniqueness: Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate is unique due to the presence of both benzyloxy and hydroxy groups on the phenyl ring, along with the carbamate functionality. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.

Properties

IUPAC Name

benzyl N-[2-(4-hydroxy-3-phenylmethoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21-12-11-18(15-22(21)27-16-19-7-3-1-4-8-19)13-14-24-23(26)28-17-20-9-5-2-6-10-20/h1-12,15,25H,13-14,16-17H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDMURCMABRMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CCNC(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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